1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione
Overview
Description
1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione is a synthetic organic compound characterized by its unique imidazolidine-2,4,5-trione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzylamine with 2-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the desired imidazolidine-2,4,5-trione structure. The reaction conditions often include solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione
- 1-[(4-Fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione
- 1-[(4-Methylphenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione
Uniqueness
1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. This compound’s specific substitution pattern and electronic properties make it distinct from its analogs, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c1-25-15-5-3-2-4-13(15)11-21-17(23)16(22)20(18(21)24)10-12-6-8-14(19)9-7-12/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMNVBTWUVVANV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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